2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a complex organic compound that features both adamantane and boronate ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the coupling of an adamantane derivative with a boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the adamantane and boronate ester moieties. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The boronate ester can be reduced to form boronic acids.
Substitution: The adamantane moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Boronic acids and related compounds.
Substitution: Halogenated or nitrated adamantane derivatives.
Scientific Research Applications
2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications.
Comparison with Similar Compounds
Similar Compounds
2-(Adamantan-1-yl)phenol: Lacks the boronate ester group, making it less versatile in chemical reactions.
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol:
Uniqueness
2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the combination of the adamantane and boronate ester functionalities. This dual functionality provides enhanced stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(1-adamantyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31BO3/c1-20(2)21(3,4)26-23(25-20)17-5-6-19(24)18(10-17)22-11-14-7-15(12-22)9-16(8-14)13-22/h5-6,10,14-16,24H,7-9,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXTWAPRNUSHCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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